HIV-1 inhibitor-44
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Overview
Description
HIV-1 inhibitor-44 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-44 typically involves multiple steps, including protection, coupling, and deprotection reactions. One common synthetic route starts with the protection of a functional group using a tert-butyloxycarbonyl (Boc) group. This is followed by saponification and coupling reactions to introduce the desired functional groups. The final step often involves deprotection to yield the active compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
HIV-1 inhibitor-44 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and optimize synthetic routes.
Biology: Employed in studies to understand the molecular interactions between HIV-1 and its inhibitors.
Medicine: Investigated for its potential as an antiretroviral drug to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
HIV-1 inhibitor-44 exerts its effects by targeting the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme and specific pathways involved in viral DNA integration .
Comparison with Similar Compounds
Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
HIV-1 inhibitor-44 is unique due to its specific molecular structure, which allows it to effectively inhibit the integrase enzyme even in the presence of mutations that confer resistance to other inhibitors. This makes it a valuable addition to the arsenal of antiretroviral drugs .
Properties
Molecular Formula |
C23H26N2O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfinyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)20-21(26)24-23(27)25(14-29-13-18-8-6-5-7-9-18)22(20)30(28)19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,27) |
InChI Key |
XUFNGCWHLLKISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
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